2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one
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Overview
Description
2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloro group, a methoxy group, and an isopropyl group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-methoxy-3-(propan-2-yl)benzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate, often in aqueous or alcoholic solutions.
Major Products
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethanol.
Oxidation: Formation of 2-chloro-1-[4-hydroxy-3-(propan-2-yl)phenyl]ethan-1-one.
Scientific Research Applications
2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and isopropyl groups may contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-methoxyphenyl)ethan-1-one: Lacks the isopropyl group, which may affect its reactivity and biological activity.
2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-one: Lacks the methoxy group, which may influence its chemical properties and applications.
2-Chloro-1-[4-methoxy-3-(methyl)phenyl]ethan-1-one: Contains a methyl group instead of an isopropyl group, potentially altering its steric and electronic characteristics.
Uniqueness
2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy and isopropyl groups may enhance its solubility and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-(4-methoxy-3-propan-2-ylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)10-6-9(11(14)7-13)4-5-12(10)15-3/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAQBPPKIOHAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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